Carminomycin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.

Aplicaciones Científicas De Investigación

Carminomycin II in Oncological Research

Carminomycin II has been extensively researched in the context of oncology. It's an anthracycline derivative, a class known for its antitumor properties. Various studies have highlighted its efficacy against different cancer types. For instance, Carminomycin II was found to be active against soft tissue sarcoma, breast cancer, lymphosarcoma, neuroblastoma, Wilms' tumor, and Ewing's sarcoma, particularly in children. It has been studied in clinical settings using various administration regimens, including short-term, single, and long-term treatments. It was also noted for its lower cardiotoxicity compared to other anthracyclines like rubomycin and adriamycin (Gorbunova, 1992).

Pharmacological Properties

Research on Carminomycin II includes its pharmacological properties and effects. It was found to have different levels of acute toxicity when administered intravenously to various animals, with a noticeable effect on the bone marrow and peripheral blood indices. Importantly, it demonstrated lower cardiotoxicity than other similar components, making it a potentially safer option for clinical trials (Gol'dberg et al., 1976).

Mechanism of Action

Understanding the mechanism of action of Carminomycin II is crucial for its application in cancer treatment. It has been shown to selectively inhibit nucleic acid synthesis in the cells of microorganisms and malignant tumors, and it forms complexes with DNA. This interaction with DNA affects the melting temperature of DNA and inhibits the template activity of DNA in systems involving DNA-dependent RNA polymerase. Moreover, Carminomycin II inhibits repair in bacterial cells damaged by radiation and alkylating agents (Gause & Dudnik, 1976).

Propiedades

Número CAS |

50935-05-2 |

|---|---|

Nombre del producto |

Carminomycin II |

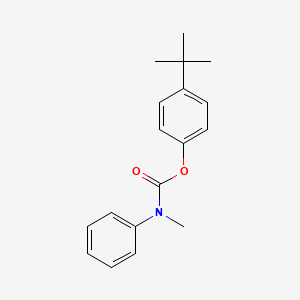

Fórmula molecular |

C33H41NO13 |

Peso molecular |

659.7 g/mol |

Nombre IUPAC |

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3 |

Clave InChI |

DNHXZQIEIKSDIK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |

Otros números CAS |

50935-06-3 78919-32-1 78919-33-2 |

Sinónimos |

Carminomicin Carminomycin Carminomycin I Carminomycin II Carminomycin III Carubicin Carubicin Hydrochloride Demethyldaunomycin Demethyldaunorubicin Hydrochloride, Carubicin Karminomicin Karminomycin NSC 180,024 NSC 180024 NSC-180,024 NSC-180024 NSC180,024 NSC180024 Rubeomycin A Rubeomycin A1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)

![2-(1-Benzimidazolylmethyl)-5-[(4-chlorophenyl)methylthio]-1,3,4-oxadiazole](/img/structure/B1209911.png)

![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)

![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)

![N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B1209916.png)

![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)

![(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209921.png)

![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)

![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)